N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide
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Overview
Description
N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide is a compound that features a tert-butoxycarbonyl (Boc) protected amine group attached to an ethyl chain, which is further connected to a 4-chloropyridine-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-(Boc-amino)ethylamine with 4-chloropyridine-2-carboxylic acid chloride under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The protection and deprotection steps are carefully controlled to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are commonly used for Boc deprotection.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives.
Deprotection Reactions: The primary amine is obtained after Boc removal.
Coupling Reactions: Complex biaryl or heteroaryl compounds are formed.
Scientific Research Applications
N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a building block in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific enzymes or receptors. The Boc group provides stability during synthetic transformations and can be removed to reveal the active amine functionality .
Comparison with Similar Compounds
Similar Compounds
N-(Boc-Aminoethylglycin)thymine Ethyl Ester: Used in the synthesis of peptide nucleic acids (PNAs).
N-Boc-ethanolamine: Commonly used as a protecting group in organic synthesis.
(2-Boc-amino)ethyl methacrylate:
Uniqueness
N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide is unique due to the presence of both a Boc-protected amine and a chloropyridine moiety, which allows for diverse chemical modifications and applications in various fields of research .
Properties
IUPAC Name |
tert-butyl N-[2-[(4-chloropyridine-2-carbonyl)amino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(19)17-7-6-16-11(18)10-8-9(14)4-5-15-10/h4-5,8H,6-7H2,1-3H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYGHVVRWNRGGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=NC=CC(=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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